4-Methylisoquinoline
Overview
Description
4-Methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This compound is specifically distinguished by a methyl group attached to the fourth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
4-Methylisoquinoline has been found to target Plasmodium falciparum , the parasite responsible for malaria . The primary targets within the parasite are the protein kinase A (PfPKA) and the sodium efflux pump PfATP4 . PfPKA is highly expressed late in the cell cycle of the parasite blood stage and has been shown to phosphorylate a critical invasion protein, Apical Membrane Antigen 1 . PfATP4 is involved in maintaining the sodium balance within the parasite .
Mode of Action
This compound interacts with its targets, leading to inhibition of their function. Although it was initially designed to inhibit PfPKA, it was found to have minimal activity against PfPKA, indicating that it likely has another target important to parasite cytokinesis and invasion . It was later found to inhibit the sodium efflux pump PfATP4 .
Biochemical Pathways
It is known that the inhibition of pfpka and pfatp4 disrupts the parasite’s life cycle, preventing it from invading new host cells . This disruption likely affects multiple downstream effects and pathways within the parasite.
Result of Action
The inhibition of PfPKA and PfATP4 by this compound prevents the parasite from invading new host cells, effectively halting the progression of the disease . This results in a decrease in the number of parasites within the host, alleviating the symptoms of malaria.
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, a group to which 4-Methylisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that isoquinoline alkaloids, including this compound, can influence the tryptophan-kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which is then methylated at the fourth position using methyl iodide and a base.
Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride, followed by methylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Tetrahydro-4-methylisoquinoline.
Substitution: 5-bromo-4-methylisoquinoline, 8-nitro-4-methylisoquinoline.
Scientific Research Applications
4-Methylisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimalarial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline: The parent compound without the methyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.
Uniqueness: 4-Methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLIBYZTNPPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152518 | |
Record name | Isoquinoline, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-39-0 | |
Record name | Isoquinoline, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?
A1: Research indicates that certain this compound derivatives exhibit promising pharmacological activities, including:
- Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]
- Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]
- Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []
- Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []
Q2: What synthetic strategies are employed to produce this compound derivatives?
A2: Various synthetic approaches have been developed, including:
- Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]
- One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []
Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?
A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:
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